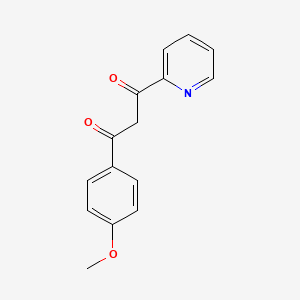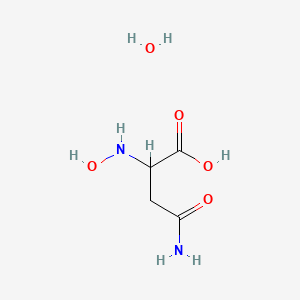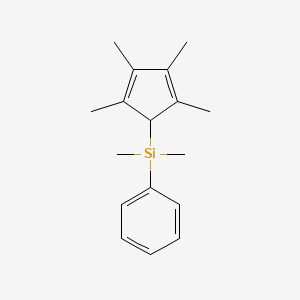![molecular formula C26H38F2N2O B14281425 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine CAS No. 126163-69-7](/img/structure/B14281425.png)
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a difluoro-heptyloxyphenyl group and a nonyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: The synthesis begins with the preparation of 2,3-difluoro-4-heptyloxyphenylboronic acid. This intermediate is obtained by reacting 2,3-difluorophenol with heptyl bromide in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: The heptyloxyphenylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyrimidine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, under an inert atmosphere.
Final Functionalization: The resulting intermediate is further functionalized to introduce the nonyl chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets. The difluoro and heptyloxy groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4-(N-hexyloxy)phenylboronic acid
- 4,4′-Difluorobenzophenone
- α-Chloro-4-fluorotoluene
Uniqueness
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
126163-69-7 |
|---|---|
Formule moléculaire |
C26H38F2N2O |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-(2,3-difluoro-4-heptoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C26H38F2N2O/c1-3-5-7-9-10-11-13-15-21-19-29-26(30-20-21)22-16-17-23(25(28)24(22)27)31-18-14-12-8-6-4-2/h16-17,19-20H,3-15,18H2,1-2H3 |
Clé InChI |
ASGKBAUXUXOKGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)



![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)

![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)

